3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Description
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a chlorobenzyl group, and an indolone core
Properties
IUPAC Name |
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-[(4-chlorophenyl)methyl]-3-hydroxyindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3S/c22-19-10-9-18(28-19)17(25)11-21(27)15-3-1-2-4-16(15)24(20(21)26)12-13-5-7-14(23)8-6-13/h1-10,27H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGGYFGIRSOSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CC=C(S4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromothiophene Intermediate: This step involves the bromination of thiophene to yield 5-bromothiophene.
Coupling Reaction: The bromothiophene intermediate is then coupled with an appropriate indole derivative under palladium-catalyzed conditions to form the desired indolone core.
Functional Group Transformations:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the indolone core can be reduced to form an alcohol.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog that lacks the indolone core and chlorobenzyl group.
5-Bromo-2-thiophenecarboxaldehyde: Another related compound with a different functional group arrangement.
Uniqueness
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
